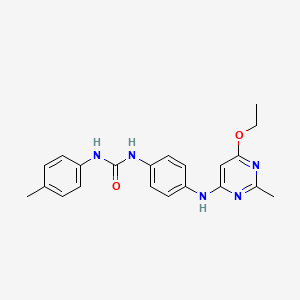

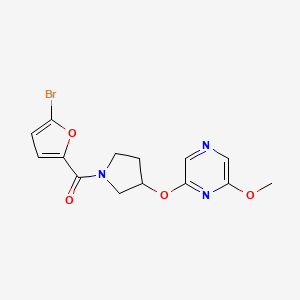

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

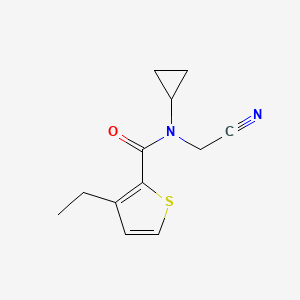

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, also known as ETP-46321, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Pyrimidine Derivatives Synthesis

Pyrimidine derivatives, such as those involving reactions with phenyl isocyanate and phenyl isothiocyanate, show significant relevance in medicinal chemistry and drug development. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate results in products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, showcasing the versatility of pyrimidine compounds in synthesizing diverse chemical structures with potential biological activity (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Phototransformation Studies

Research on chlorimuron-ethyl, a chemical related to pyrimidine derivatives, underlines the importance of understanding the environmental fate and transformation of such compounds. Studies on chlorimuron-ethyl's stability in various pH conditions and its rapid photodegradation in aqueous solution offer insights into the design and development of more environmentally friendly agrochemicals. The identification of photoproducts like N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea emphasizes the need for comprehensive studies on the environmental impact of these chemicals (P. Choudhury, P. Dureja, 1996).

Anticancer Activity

The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas for their enzyme inhibition and anticancer properties highlight the potential therapeutic applications of these compounds. By altering the substituents on the urea moiety, researchers aim to optimize the biological activity and specificity of these molecules against cancer targets, underscoring the importance of chemical diversity in drug discovery (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).

Antibacterial Activity

The development of new 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones through direct synthesis from 2-amino-4-(1-naphthyl)-6-arylpyrimidines or from 1-(1-naphthyl)-3-arylprop-2-en-1-ones in alcohol solutions containing urea signifies the ongoing search for novel antimicrobial agents. These compounds' significant in vitro antimicrobial activity against several standard strains highlights their potential as leads for developing new antibacterial drugs (K. Vijayaramalingam, S. Chandrasekaran, S. Nagarajan, 2007).

Propriétés

IUPAC Name |

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-4-28-20-13-19(22-15(3)23-20)24-16-9-11-18(12-10-16)26-21(27)25-17-7-5-14(2)6-8-17/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRYBSQDBBLLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2608688.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2608690.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2608691.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide](/img/structure/B2608693.png)

![1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2608700.png)